N-(3-chloro-4-fluorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
Description
Systematic IUPAC Name Derivation and Functional Group Analysis
The IUPAC name of this compound is constructed through sequential identification of parent heterocycles and substituents. The core structure is the 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom at positions 1, 2, and 4, respectively. The oxadiazole ring is numbered such that the oxygen atom occupies position 1, with subsequent numbering proceeding to maximize substituent locants. At position 5 of the oxadiazole, a carboxamide group (-CONH2) is attached, which is named as a suffix according to IUPAC rules for amides.
The carboxamide nitrogen is substituted with a 3-chloro-4-fluorophenyl group, requiring the prefix "N-(3-chloro-4-fluorophenyl)" to denote substitution on the amide nitrogen. At position 3 of the oxadiazole, a 1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl substituent is present. The triazole ring is numbered to prioritize the lowest possible locants for its methylbenzyl group at position 1 and the point of attachment to the oxadiazole at position 4.
Key functional groups include:
- 1,2,4-Oxadiazole : A heteroaromatic ring contributing to electronic delocalization and metabolic stability.
- 1H-1,2,3-Triazole : A five-membered ring with three adjacent nitrogen atoms, known for hydrogen bonding capabilities.
- Carboxamide : Provides hydrogen bond donor/acceptor sites critical for biological interactions.
- Halogenated aryl groups : The 3-chloro-4-fluorophenyl moiety introduces steric and electronic effects influencing molecular packing and reactivity.
X-ray Crystallographic Data and Conformational Studies
While direct crystallographic data for this specific compound is not publicly available, structural analogs provide insight into its probable conformation. The 1,2,4-oxadiazole ring typically adopts a planar configuration with bond lengths of approximately 1.30 Å for N-O and 1.33 Å for N-N bonds, as observed in related structures. The dihedral angle between the oxadiazole and triazole rings is expected to range between 15°–35°, based on similar hybrid systems.
The carboxamide group likely participates in intermolecular hydrogen bonding, forming a network that stabilizes the crystal lattice. In the structurally analogous compound N-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)cinnoline-4-carboxamide, X-ray analysis revealed a coplanar arrangement between the carboxamide and aromatic rings, with hydrogen bond distances of 2.89–3.12 Å.
Key predicted structural parameters:
| Parameter | Value Range | Source Reference |
|---|---|---|
| Oxadiazole-Triazole Dihedral | 22° ± 7° | |
| C=O Bond Length | 1.23 ± 0.02 Å | |
| N-H···O Hydrogen Bond | 2.85–3.15 Å | |
| Aryl Ring Torsion | 8°–12° from planarity |
The methylbenzyl group on the triazole introduces steric hindrance that may restrict rotation about the C-N bond between the triazole and oxadiazole rings. This constraint could create distinct conformational isomers, though energy barriers between these states remain uncharacterized for this specific molecule.
Comparative Analysis with Related 1,2,4-Oxadiazole-Triazole Hybrid Systems
The target compound belongs to a growing class of bis-heterocyclic hybrids combining 1,2,4-oxadiazole and 1,2,3-triazole rings. Compared to simpler analogs such as 3-(1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole, the addition of the methylbenzyl group and halogenated carboxamide confers several distinctive properties:
Electronic Effects : The electron-withdrawing chloro and fluoro substituents on the aryl ring increase the carboxamide's hydrogen bond acidity compared to non-halogenated analogs. This modification enhances potential dipole-dipole interactions in solid-state packing.
Steric Profile : The 1-[(4-methylphenyl)methyl] group on the triazole creates a bulkier substituent than commonly observed methyl or ethyl groups, potentially influencing:
Synthetic Accessibility : Unlike continuous flow synthesis methods used for simpler oxadiazole-triazole systems, this compound's complexity likely requires multi-step solution-phase synthesis with:
Thermodynamic Stability : Hybrid systems with extended conjugation between heterocycles demonstrate enhanced thermal stability compared to single-ring analogs. Differential scanning calorimetry studies of related compounds show decomposition temperatures exceeding 250°C, suggesting this compound may exhibit similar resilience.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6O2/c1-11-2-4-12(5-3-11)9-27-10-16(24-26-27)17-23-19(29-25-17)18(28)22-13-6-7-15(21)14(20)8-13/h2-8,10H,9H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBFDKBNXYYJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the triazole ring:
Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative.
Substitution reactions: The chloro and fluoro substituents are introduced through nucleophilic aromatic substitution reactions.
Final coupling: The final step involves coupling the triazole and oxadiazole intermediates to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Coupling reactions: The triazole and oxadiazole rings can be further functionalized through coupling reactions with various electrophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways or blocking receptor-mediated signaling cascades.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogenation: The 3-chloro-4-fluorophenyl group in the target compound may offer stronger halogen bonding compared to mono-fluorinated analogues (e.g., 2-fluorophenyl in ), enhancing receptor affinity . Steric Effects: Bulkier groups like cyclohexyl (6f) or phenethyl (169) may reduce binding to sterically constrained targets .
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a complex structure that includes:
- A triazole ring , which is known for its biological activity.
- An oxadiazole moiety , contributing to its pharmacological properties.
- Substituents such as chloro and fluoro groups that may enhance biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, benzotriazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents often correlates with increased antimicrobial potency due to their ability to disrupt bacterial cell membranes.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzotriazole Derivative | Staphylococcus aureus | 12.5–25 μg/mL |
| N-(3-chloro-4-fluorophenyl) Triazole | Various Gram-positive and Gram-negative bacteria | TBD |
Antifungal Activity
Similar compounds have been studied for antifungal effects. For example, triazole derivatives have been effective against Candida albicans, with MIC values ranging from 1.6 μg/ml to 25 μg/ml . The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cell membranes.
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Inhibition : The triazole ring may interact with cytochrome P450 enzymes, inhibiting the biosynthesis of essential cellular components.
- Electrophilic Interactions : The chloro and fluoro groups enhance electrophilicity, allowing the compound to interact with nucleophilic sites on enzymes or receptors .
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of triazole derivatives, the compound demonstrated significant inhibition against Escherichia coli and Bacillus subtilis. The results indicated a dose-dependent response with an MIC of approximately 20 μg/mL.
Study 2: Antifungal Potency
Another investigation focused on antifungal properties showed that derivatives similar to N-(3-chloro-4-fluorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole exhibited potent activity against various fungi. The study reported an MIC of 15 μg/mL against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with activated carboxylic acid derivatives under basic conditions .
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole moiety, leveraging aromatic azides and terminal alkynes .
Coupling Reactions : Amide bond formation between the oxadiazole-carboxylic acid and the substituted aniline using coupling agents like EDC/HOBt .
Key Considerations :
- Purification via HPLC or column chromatography to isolate intermediates .
- Reaction yields vary based on substituent steric/electronic effects; optimization of solvent (e.g., DMF, THF) and temperature (room temp to 80°C) is critical .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A combination of analytical techniques is employed:
Basic: What biological activities are associated with this compound?
Methodological Answer:
Preliminary assays focus on:
- Enzyme Inhibition : Screening against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
- Antimicrobial Activity : MIC determinations against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
Data Interpretation : - IC50 values for kinase inhibition often range 0.1–10 µM, depending on substituent electronegativity (e.g., fluoro groups enhance binding) .
- Contradictory activity data may arise from assay variability (e.g., ATP concentration in kinase assays); validate using orthogonal methods like SPR .
Advanced: How can QSAR models guide the optimization of this compound’s bioactivity?
Methodological Answer:
Descriptor Selection : Compute electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and hydrophobic (logP) parameters .
Model Validation : Use leave-one-out cross-validation (R² > 0.7) and external test sets.
Key Findings :
- Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring correlate with improved kinase inhibition .
- Bulky substituents (e.g., 4-methylbenzyl) may reduce solubility but enhance target binding via hydrophobic interactions .
Tools : Software like MOE or Schrödinger for 3D-QSAR .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using CLIA-certified labs .
- Compound Purity : Validate via HPLC (purity >95%) and LC-MS to exclude degradation products .
- Target Selectivity : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule off-target effects .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations .
Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety .
Solid Dispersion : Enhance dissolution rates via spray-drying with PVP-K30 .
Data : LogP values >3 indicate poor solubility; aim for derivatives with logP 1–2 via substituent modification .
Advanced: How to validate the compound’s mechanism of action?
Methodological Answer:
Biophysical Assays :
- SPR : Measure binding kinetics (ka/kd) to purified targets .
- ITC : Quantify thermodynamic parameters (ΔH, ΔS) .
Cellular Assays :
- CRISPR knockouts of putative targets to confirm phenotype rescue .
- Phospho-proteomics to identify downstream signaling effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
